molecular formula C29H28N4O5S B11606520 Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]furan-2-yl}benzoate

Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]furan-2-yl}benzoate

Cat. No.: B11606520
M. Wt: 544.6 g/mol
InChI Key: LYXKFGALRTZMMD-UHFFFAOYSA-N
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Description

Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine ring, and various functional groups such as acetyl, butylsulfanyl, and ethyl benzoate. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate involves multiple steps, starting from readily available starting materials

    Formation of the Triazino Ring: The triazino ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Benzoxazepine Moiety: The benzoxazepine ring can be introduced through a condensation reaction between an appropriate amine and a carbonyl compound, followed by cyclization.

    Attachment of Functional Groups: The acetyl, butylsulfanyl, and ethyl benzoate groups can be introduced through standard organic reactions such as acylation, alkylation, and esterification.

Industrial Production Methods

Industrial production of ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl benzoate group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted benzoate derivatives

Scientific Research Applications

Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound can be investigated for its potential use as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate can be compared with other similar compounds, such as:

    Triazino-benzoxazepine Derivatives: Compounds with similar ring structures but different functional groups.

    Indole Derivatives: Compounds containing the indole nucleus, which may exhibit similar biological activities.

    Quinoxaline Derivatives: Compounds with a quinoxaline ring system, which may have comparable chemical properties.

The uniqueness of ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-furyl}benzoate lies in its specific combination of functional groups and ring systems, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H28N4O5S

Molecular Weight

544.6 g/mol

IUPAC Name

ethyl 4-[5-(7-acetyl-3-butylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)furan-2-yl]benzoate

InChI

InChI=1S/C29H28N4O5S/c1-4-6-17-39-29-30-26-25(31-32-29)21-9-7-8-10-22(21)33(18(3)34)27(38-26)24-16-15-23(37-24)19-11-13-20(14-12-19)28(35)36-5-2/h7-16,27H,4-6,17H2,1-3H3

InChI Key

LYXKFGALRTZMMD-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)OCC)C(=O)C)N=N1

Origin of Product

United States

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